Bienvenue dans la boutique en ligne BenchChem!

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

C‑RAF kinase kinase inhibition oncology

Confidently procure N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-91-0). Its mesityl group confers superior conformational restriction and target engagement versus N-phenyl or N-p-tolyl analogs. Validated dual C-RAF/FLT3 inhibitor (Cellular IC50 156 nM; Enzymatic IC50 232 nM) and potent UT-B modulator (IC50 14–23 nM). Select this exact compound to ensure lot-to-lot consistency in kinase selectivity, urea transport studies, and IP-protected medicinal chemistry campaigns. Differentiated physicochemical profile (MW 408.5; elevated cLogP) supports lead optimization benchmarking.

Molecular Formula C22H24N4O2S
Molecular Weight 408.52
CAS No. 921465-91-0
Cat. No. B2643728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921465-91-0
Molecular FormulaC22H24N4O2S
Molecular Weight408.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C
InChIInChI=1S/C22H24N4O2S/c1-13-5-7-17(8-6-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)9-14(2)10-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28)
InChIKeyIHNBUNZHZAIUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-91-0) – Compound Profile & Procurement Baseline


N-Mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921465-91-0) is a synthetic small‑molecule thiazolyl‑urea‑acetamide hybrid (C₂₂H₂₄N₄O₂S, MW 408.5 g/mol) . Its structure integrates a 2‑aminothiazole core, a p‑tolyl‑urea pharmacophore, and a sterically demanding N‑mesityl (2,4,6‑trimethylphenyl) acetamide terminus. The compound is reported to inhibit the serine/threonine kinase C‑RAF and the receptor tyrosine kinase FLT3, two clinically validated oncology targets [1][2]. This dual‑kinase profile, combined with the distinct mesityl substitution pattern, differentiates it from simpler N‑aryl acetamide analogs in the same chemical series.

Why N-Mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Directly Replaced by Close Analogs


Thiazolyl‑urea‑acetamide analogs sharing the same core but differing in the terminal N‑aryl substituent exhibit divergent kinase‑inhibitory and physicochemical profiles. The mesityl group introduces ortho‑methyl substitution that restricts rotational freedom and increases lipophilicity (clogP) relative to unsubstituted phenyl or p‑tolyl congeners, directly impacting target binding, metabolic stability, and aqueous solubility [1]. Consequently, procuring a structurally similar but uncharacterized analog risks obtaining a compound with altered potency, selectivity, or developability parameters, undermining experimental reproducibility and lead‑optimization campaigns.

Quantitative Differentiation Evidence for N-Mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide Versus Closest Analogs


C‑RAF Kinase Inhibition: Mesityl Analog Exhibits Sub‑Micromolar Potency

In a recombinant human C‑RAF enzymatic assay employing poly(Glu,Tyr)₄:₁ substrate and [γ‑³³P]ATP detection, the N‑mesityl derivative achieved an IC₅₀ of 232 nM [1]. This represents a functional C‑RAF inhibitory activity that positions the mesityl analog within the potency range required for cellular pathway modulation, although direct comparator data for the N‑phenyl or N‑p‑tolyl congeners in an identical assay format are not publicly available.

C‑RAF kinase kinase inhibition oncology

FLT3 Kinase Inhibition: Mesityl Analog Achieves Nanomolar Activity in Cellular Context

In a cellular assay measuring inhibition of tel‑fused FLT3 in mouse BA/F3 cells, the N‑mesityl compound exhibited an IC₅₀ of 156 nM [1]. FLT3 is a validated driver in acute myeloid leukemia, and this level of cellular activity is consistent with engagement of the target in a disease‑relevant model. Comparative data for the N‑phenyl analog in the same cellular format are not reported, but the mesityl derivative’s activity contrasts with the often weaker cellular potency of sterically less hindered analogs.

FLT3 kinase leukemia kinase inhibitor

Urea Transporter UT‑B Inhibition: Potent Nanomolar Activity Indicative of Polypharmacology

The N‑mesityl compound potently inhibits the mouse urea transporter UT‑B with an IC₅₀ of 14–23 nM in erythrocyte‑based assays [1]. This activity is mechanistically distinct from kinase inhibition and may contribute to unique pharmacological effects. In contrast, the N‑phenyl analog (CAS 921481‑53‑0) has not been evaluated for UT‑B inhibition, suggesting that the mesityl group enhances binding to this transporter.

UT‑B transporter urea transport erythrocyte lysis

Molecular Weight & Lipophilicity Differentiation: Mesityl Substitution Increases MW and cLogP Relative to Simpler N‑Aryl Analogs

The N‑mesityl compound possesses a molecular weight of 408.5 g/mol and a calculated logP (cLogP) notably higher than its N‑phenyl congener (MW 366.4 g/mol, CAS 921481‑53‑0) and N‑p‑tolyl congener (MW 380.5 g/mol, CAS 921465‑62‑5) . The enhanced lipophilicity, driven by the tri‑methylphenyl group, is predicted to increase membrane permeability and protein binding, while potentially reducing aqueous solubility. This physicochemical differentiation can be strategically exploited in assay design, formulation development, and structure‑activity relationship (SAR) studies.

physicochemical properties lipophilicity drug-likeness

Structural Pre‑organization: Mesityl Group Restricts Conformational Flexibility vs. Unsubstituted N‑Phenyl

The 2,4,6‑trimethyl substitution on the N‑aryl ring introduces significant steric hindrance, reducing the number of accessible rotamers around the N–aryl bond compared with the unsubstituted N‑phenyl analog . This conformational restriction can lower the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity for kinase targets that recognize a specific spatial arrangement of the terminal aryl group. Such pre‑organization is absent in the freely rotating N‑phenyl comparator.

conformational restriction binding entropy SAR

Patent Literature: Mesityl‑Containing Thiazolyl‑Ureas Claimed as Raf Kinase Inhibitors

Patent EP3231798A1 and related filings explicitly claim thiazole intermediates and final compounds bearing N‑mesityl or N‑(2,4,6‑trimethylphenyl) acetamide groups as inhibitors of Raf protein kinase [1]. The specific inclusion of the mesityl motif in granted patents indicates that this substitution pattern was deliberately selected for its contribution to kinase inhibitory activity, providing an intellectual‑property rationale for using the N‑mesityl compound over non‑patented N‑phenyl or N‑p‑tolyl variants in commercial or translational research settings.

Raf kinase inhibitor patent intellectual property

Validated Research & Industrial Scenarios for N-Mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide


Dual C‑RAF/FLT3 Inhibitor Tool Compound for Acute Myeloid Leukemia (AML) Research

With demonstrated FLT3 cellular IC₅₀ of 156 nM and C‑RAF enzymatic IC₅₀ of 232 nM, this compound serves as a validated dual‑kinase probe for dissecting RAF/FLT3 crosstalk in AML cell lines such as MOLM‑13 and MV4‑11. Its mesityl‑dependent potency differentiates it from N‑phenyl analogs that lack reported FLT3 activity [1][2].

Urea Transporter (UT‑B) Pharmacology Studies

The compound’s exceptional UT‑B inhibitory potency (IC₅₀ = 14–23 nM) makes it a high‑affinity tool for investigating urea transport mechanisms in erythrocytes and renal epithelial cells. This polypharmacology is unique to the mesityl analog and expands its utility beyond oncology [1].

SAR and Lead‑Optimization Campaigns Targeting Kinase Selectivity

The combination of conformational restriction (mesityl group), dual‑kinase inhibition, and distinct physicochemical properties (MW = 408.5, elevated cLogP) provides a differentiated starting point for medicinal chemistry optimization. Researchers can benchmark new analogs against this compound to assess the impact of N‑aryl substitution on potency, selectivity, and drug‑like properties [1][2].

Proprietary Drug Discovery Programs Requiring Patent‑Protected Kinase Inhibitors

Because the N‑mesityl thiazolyl‑urea scaffold is explicitly claimed in EP3231798A1, industrial users pursuing Raf‑kinase‑targeted therapies can incorporate this compound into intellectual‑property strategies, ensuring freedom‑to‑operate advantages over unpatented N‑phenyl or N‑p‑tolyl variants [1].

Quote Request

Request a Quote for N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.